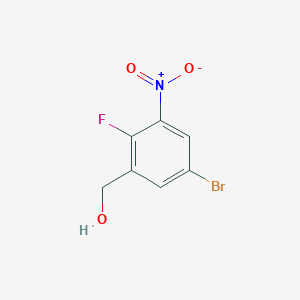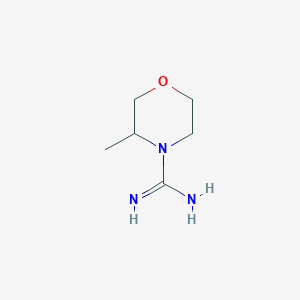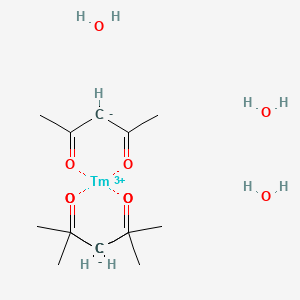
(5-Bromo-2-fluoro-3-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-fluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, along with a methanol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-5-bromotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid. The final step involves reduction to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (5-Bromo-2-fluoro-3-nitrophenyl)carboxylic acid.
Reduction: (5-Bromo-2-fluoro-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-2-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-fluoro-3-nitrophenyl)methanol involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) affects its reactivity and binding affinity to enzymes and receptors. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
(5-Bromo-2-fluoro-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a nitro group.
(5-Bromo-2-fluoro-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (5-Bromo-2-fluoro-3-nitrophenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with a nitro group, makes it a versatile intermediate for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Propriétés
Formule moléculaire |
C7H5BrFNO3 |
|---|---|
Poids moléculaire |
250.02 g/mol |
Nom IUPAC |
(5-bromo-2-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2 |
Clé InChI |
TWECYOWPTVNVOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)F)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)
![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)

![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)

